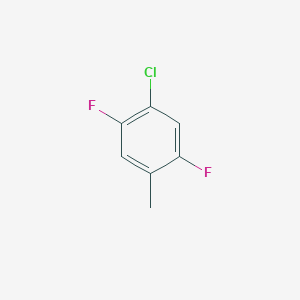

1-Chloro-2,5-difluoro-4-methylbenzene

CAS No.: 879093-04-6

Cat. No.: VC3292420

Molecular Formula: C7H5ClF2

Molecular Weight: 162.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879093-04-6 |

|---|---|

| Molecular Formula | C7H5ClF2 |

| Molecular Weight | 162.56 g/mol |

| IUPAC Name | 1-chloro-2,5-difluoro-4-methylbenzene |

| Standard InChI | InChI=1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |

| Standard InChI Key | NTIQFDUFBNLENP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)Cl)F |

| Canonical SMILES | CC1=CC(=C(C=C1F)Cl)F |

Introduction

1-Chloro-2,5-difluoro-4-methylbenzene is a halogenated aromatic compound with the chemical formula C₇H₅ClF₂. It is characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a methyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Hazard Information

-

Signal Word: Warning

-

Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), H335 (may cause respiratory irritation)

-

Precautionary Statements: P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor/physician if you feel unwell), P330 (rinse mouth), P264-P270-P301+P312-P330 .

Synthesis and Applications

1-Chloro-2,5-difluoro-4-methylbenzene can be synthesized through various methods involving halogenation and alkylation reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often prepared using Friedel-Crafts reactions or direct halogenation.

Applications

-

Organic Synthesis: This compound can serve as a versatile intermediate in organic synthesis due to its reactive halogen and methyl groups, which can participate in various chemical transformations such as nucleophilic substitution and cross-coupling reactions.

-

Pharmaceuticals and Agrochemicals: The presence of fluorine atoms enhances its potential in pharmaceutical applications, as fluorinated compounds often exhibit improved bioavailability and stability.

Comparative Analysis

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Chloro-2,5-difluoro-4-methylbenzene | Potential in organic synthesis and pharmaceutical applications | Limited specific biological data available |

| Fluorinated Benzene Derivatives | Known for biological activity, including roles in drug development | Often exhibit improved bioavailability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume